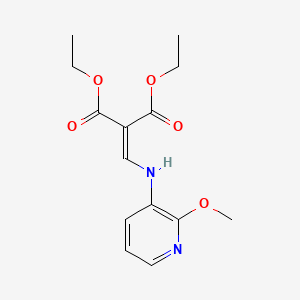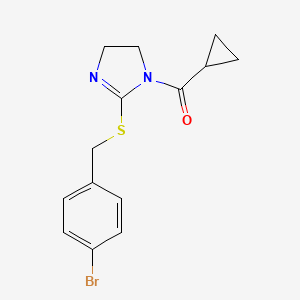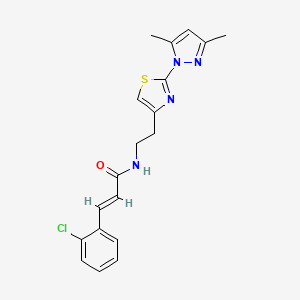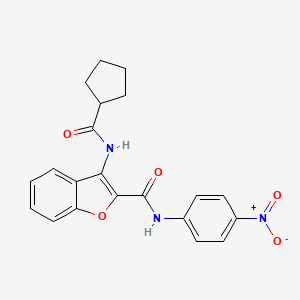![molecular formula C13H12ClN5O2S B2413729 5-cloro-N-((6-etoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)tiofeno-2-carboxamida CAS No. 2034354-94-2](/img/structure/B2413729.png)
5-cloro-N-((6-etoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
Triazole compounds have a five-membered ring structure containing two carbon and three nitrogen atoms . The specific molecular structure of “5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide” is not available in the retrieved resources.Aplicaciones Científicas De Investigación
- Las investigaciones han demostrado que los derivados de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas poseen potencial anticancerígeno. Estos compuestos pueden inhibir el crecimiento y la proliferación de células cancerosas, lo que los convierte en candidatos prometedores para la terapia contra el cáncer .
- Las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas exhiben efectos antimicrobianos contra bacterias, hongos y otros patógenos. Estos compuestos podrían explorarse como nuevos agentes antimicrobianos .
- Algunos derivados de este andamiaje han demostrado propiedades analgésicas (alivian el dolor) y antiinflamatorias. Podrían ser valiosos para el manejo de condiciones relacionadas con el dolor y la inflamación .
- Los antioxidantes juegan un papel crucial en la protección de las células del daño oxidativo. Ciertos derivados de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina exhiben efectos antioxidantes .
- Estos compuestos actúan como inhibidores enzimáticos, incluyendo inhibidores de la anhidrasa carbónica, inhibidores de la colinesterasa, inhibidores de la fosfatasa alcalina, actividad antilipasa e inhibidores de la aromatasa .
- Estudios preliminares sugieren que algunos derivados pueden tener actividad antiviral. Los investigadores podrían explorar su eficacia contra virus específicos .
- La relación estructura-actividad (SAR) de las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas es fundamental para el diseño de fármacos. Los investigadores pueden usar esta información para desarrollar nuevos fármacos orientados a objetivos para enfermedades multifuncionales .
Actividad Anticancerígena
Propiedades Antimicrobianas
Efectos Analgésicos y Antiinflamatorios
Actividad Antioxidante
Inhibición Enzimática
Potencial Antiviral
Diseño y Desarrollo de Fármacos
En resumen, las diversas actividades farmacológicas de este compuesto lo convierten en un área de investigación emocionante. Sin embargo, se necesitan más estudios para aprovechar plenamente su potencial en el desarrollo de fármacos y el tratamiento de enfermedades. Los investigadores deben centrarse en comprender sus mecanismos, optimizar sus propiedades y explorar nuevas aplicaciones . 🌟
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, 5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide, belongs to the class of triazole-containing compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction leads to changes in the function of the target, which can result in a variety of biological effects depending on the specific target and the nature of the change .
Biochemical Pathways
Triazole compounds have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These activities suggest that triazole compounds can affect a variety of biochemical pathways, with downstream effects that can include cell death (in the case of anticancer activity), inhibition of microbial growth (in the case of antimicrobial activity), and reduction of inflammation (in the case of anti-inflammatory activity) .
Pharmacokinetics
Triazole compounds in general are known to be readily capable of binding in the biological system , suggesting that they may have good bioavailability.
Result of Action
The result of the compound’s action would depend on its specific targets and the nature of its interaction with these targets. Given the wide range of activities associated with triazole compounds , the molecular and cellular effects could potentially include cell death, inhibition of cell growth, reduction of inflammation, and other effects depending on the specific biochemical pathways affected.
Propiedades
IUPAC Name |
5-chloro-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2S/c1-2-21-12-6-5-10-16-17-11(19(10)18-12)7-15-13(20)8-3-4-9(14)22-8/h3-6H,2,7H2,1H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJLNROWRASOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=C(S3)Cl)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)

![2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2413650.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2413652.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2413653.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2413655.png)
![2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2413657.png)
![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2413661.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2413662.png)


![(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2413665.png)

